

# Spectral data for 5-(Aminomethyl)-2-fluorobenzonitrile (NMR, IR, MS)

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## Compound of Interest

Compound Name: 5-(Aminomethyl)-2-fluorobenzonitrile

Cat. No.: B033144

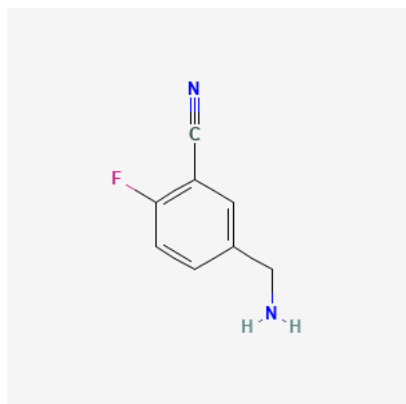
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## An In-depth Technical Guide on the Spectral Data of 5-(Aminomethyl)-2-fluorobenzonitrile

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the spectral characteristics of **5-(Aminomethyl)-2-fluorobenzonitrile**. As publicly available experimental spectral data for this specific compound is limited, this guide provides predicted data based on its chemical structure and established spectroscopic principles for its constituent functional groups.

## Compound Overview

- IUPAC Name: **5-(Aminomethyl)-2-fluorobenzonitrile**
- Molecular Formula:  $C_8H_7FN_2$
- Molecular Weight: 150.16 g/mol
- Chemical Structure:



## Predicted Spectral Data

The following sections present the anticipated spectral data for **5-(Aminomethyl)-2-fluorobenzonitrile**, organized for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (Solvent: CDCl<sub>3</sub>, Reference: TMS at δ 0.00 ppm)

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment of Protons
7.55 - 7.40	Multiplet	2H	Aromatic (H3, H4)
7.20 - 7.05	Multiplet	1H	Aromatic (H6)
~3.85	Singlet	2H	Methylene (-CH <sub>2</sub> -)
~1.60	Broad Singlet	2H	Amine (-NH <sub>2</sub> )

Note on <sup>1</sup>H NMR Predictions: The aromatic protons are expected to appear in the range of 7.0-7.6 ppm, with their specific shifts and coupling patterns influenced by the fluorine, nitrile, and aminomethyl substituents. The methylene protons adjacent to the amine group are predicted around 3.85 ppm.<sup>[1][2][3]</sup> The amine protons typically appear as a broad singlet that can be exchanged with D<sub>2</sub>O.<sup>[4][5][6]</sup>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (Solvent:  $\text{CDCl}_3$ )

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment of Carbons
162 (d, $^1\text{JCF} \approx 250$ Hz)	C2 (C-F)
134 - 128	Aromatic Carbons
118 - 115	Aromatic Carbons
$\sim 117$	Nitrile ( $-\text{C}\equiv\text{N}$ )
115 (d, $^2\text{JCF} \approx 20$ Hz)	C1 (C-CN)
$\sim 45$	Methylene ( $-\text{CH}_2$ )

Note on  $^{13}\text{C}$  NMR Predictions: Aromatic carbons typically resonate between 110-160 ppm.<sup>[7][8]</sup><sup>[9]</sup> The carbon directly bonded to the highly electronegative fluorine atom will show a large one-bond coupling constant ( $^1\text{JCF}$ ) and a significant downfield shift.<sup>[10][11][12]</sup> The nitrile carbon is expected in the 115-120 ppm region. The methylene carbon of the aminomethyl group is predicted to be around 45 ppm.<sup>[13]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Absorption Frequencies

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
3450 - 3300	Medium, Two Bands	N-H Stretch (Primary Amine)
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (-CH <sub>2</sub> -)
2240 - 2220	Strong, Sharp	C≡N Stretch (Nitrile)
1650 - 1580	Medium	N-H Bend (Primary Amine)
1600 - 1450	Medium to Strong	Aromatic C=C Stretch
1335 - 1250	Strong	Aromatic C-N Stretch
1250 - 1020	Strong	C-F Stretch

Note on IR Predictions: The presence of a primary amine is indicated by two N-H stretching bands in the 3450-3300 cm<sup>-1</sup> region and an N-H bending vibration around 1650-1580 cm<sup>-1</sup>. [14][15] The strong, sharp absorption for the nitrile group is a key diagnostic feature and is expected around 2240-2220 cm<sup>-1</sup>. [16][17][18] Aromatic C-H and C=C stretching bands will also be present.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization - EI)

m/z (Mass-to-Charge Ratio)	Predicted Relative Intensity	Possible Fragment Ion
150	High	$[M]^{+\cdot}$ (Molecular Ion)
133	Medium	$[M - NH_3]^{+\cdot}$
123	High	$[M - HCN]^+$
91	Medium	$[C_7H_7]^+$ (Tropylium Ion)

Note on MS Predictions: The molecular ion peak is expected to be observed at an m/z of 150. Common fragmentation pathways for benzylamines include the loss of ammonia ( $NH_3$ ) and the formation of a stable benzyl or tropylium cation.<sup>[19][20][21]</sup> The loss of a hydrogen cyanide (HCN) molecule from the benzonitrile moiety is also a probable fragmentation pathway.

## Experimental Protocols

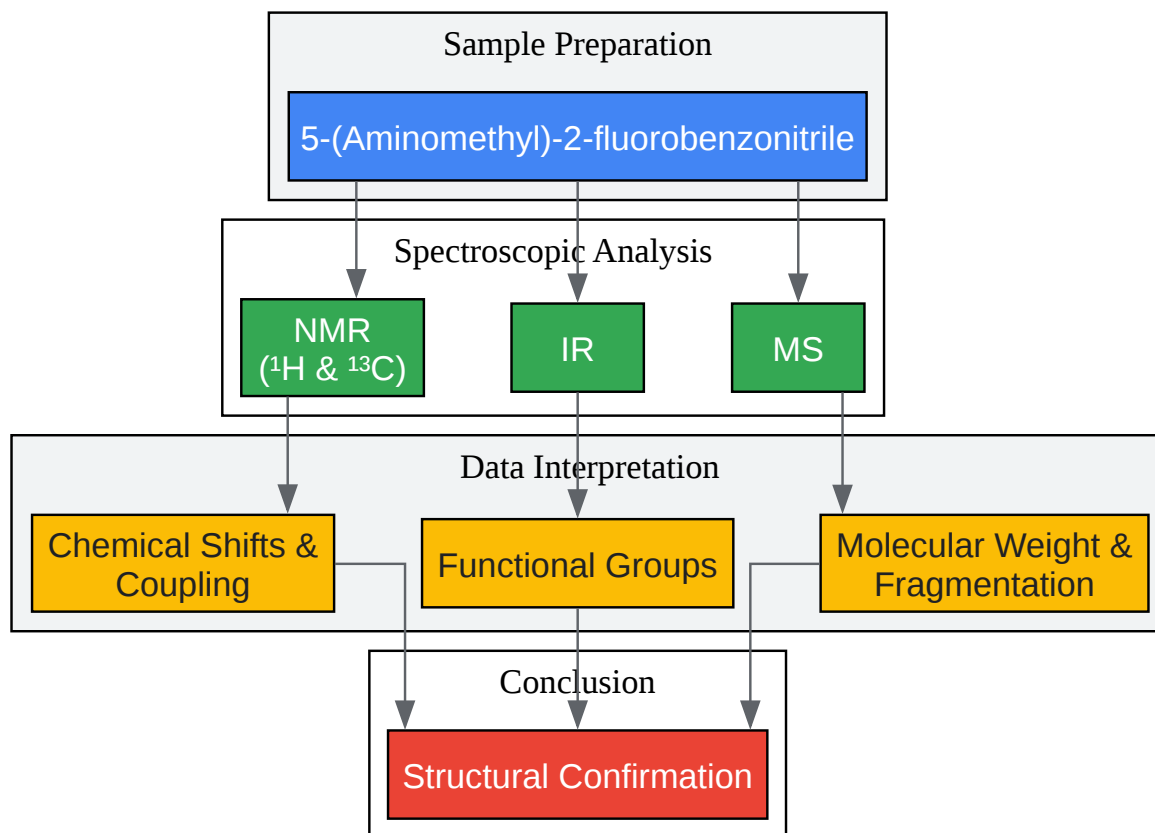
The following are generalized protocols for the acquisition of spectral data.

- NMR Spectroscopy:
  - Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire  $^1H$  and  $^{13}C$  NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
  - Process the data using appropriate software, referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- IR Spectroscopy:
  - Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry KBr and pressing the mixture into a disc.

- Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.
- Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Mass Spectrometry:
  - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
  - Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, GC-MS, or LC-MS).
  - Select an ionization method (e.g., EI for fragmentation or ESI for soft ionization).
  - Acquire the mass spectrum over a relevant  $m/z$  range.

## Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of **5-(Aminomethyl)-2-fluorobenzonitrile** is depicted below.



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Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

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- To cite this document: BenchChem. [Spectral data for 5-(Aminomethyl)-2-fluorobenzonitrile (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033144#spectral-data-for-5-aminomethyl-2-fluorobenzonitrile-nmr-ir-ms]

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